

Mass Spectrometry Analysis of (3-Bromo-2-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Bromo-2-methylphenyl)methanol
Cat. No.:	B1336436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data, experimental protocols, and analytical workflow for the characterization of **(3-Bromo-2-methylphenyl)methanol**. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of analytical chemistry, pharmacology, and drug development.

Mass Spectrometry Data

The mass spectrometry data for **(3-Bromo-2-methylphenyl)methanol** reveals a characteristic fragmentation pattern that is consistent with its chemical structure. The presence of a bromine atom is readily identifiable by the isotopic distribution in the mass spectrum.

Predicted Mass Spectrum Data

While an experimental mass spectrum for **(3-Bromo-2-methylphenyl)methanol** is not publicly available in spectral databases, a predicted fragmentation pattern can be deduced based on the known fragmentation of benzyl alcohols and aromatic bromo-compounds.

m/z (predicted)	Ion Formula	Fragment Lost	Interpretation
200/202	[C8H9BrO] ⁺ •	-	Molecular ion peak (M+•) with characteristic bromine isotopic pattern (~1:1 ratio).
183/185	[C8H8Br] ⁺	•OH	Loss of a hydroxyl radical.
121	[C8H9O] ⁺	•Br	Loss of a bromine radical.
105	[C7H5O] ⁺	•Br, CH4	Loss of a bromine radical and methane.
91	[C7H7] ⁺	•Br, CH2O	Loss of a bromine radical and formaldehyde, potentially forming a tropylum ion.
77	[C6H5] ⁺	•Br, CH3CHO	Loss of a bromine radical and acetaldehyde.

Note: The presence of bromine (isotopes 79Br and 81Br in approximately a 1:1 natural abundance) will result in ion peaks separated by 2 m/z units for all bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of mass spectrometry data for small molecules such as **(3-Bromo-2-methylphenyl)methanol**.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like **(3-Bromo-2-methylphenyl)methanol**.

1. Sample Preparation:

- Dissolve 1 mg of **(3-Bromo-2-methylphenyl)methanol** in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless or split (e.g., 50:1).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Transfer Line Temperature: 280 °C.
- Ion Source: Electron Ionization (EI).

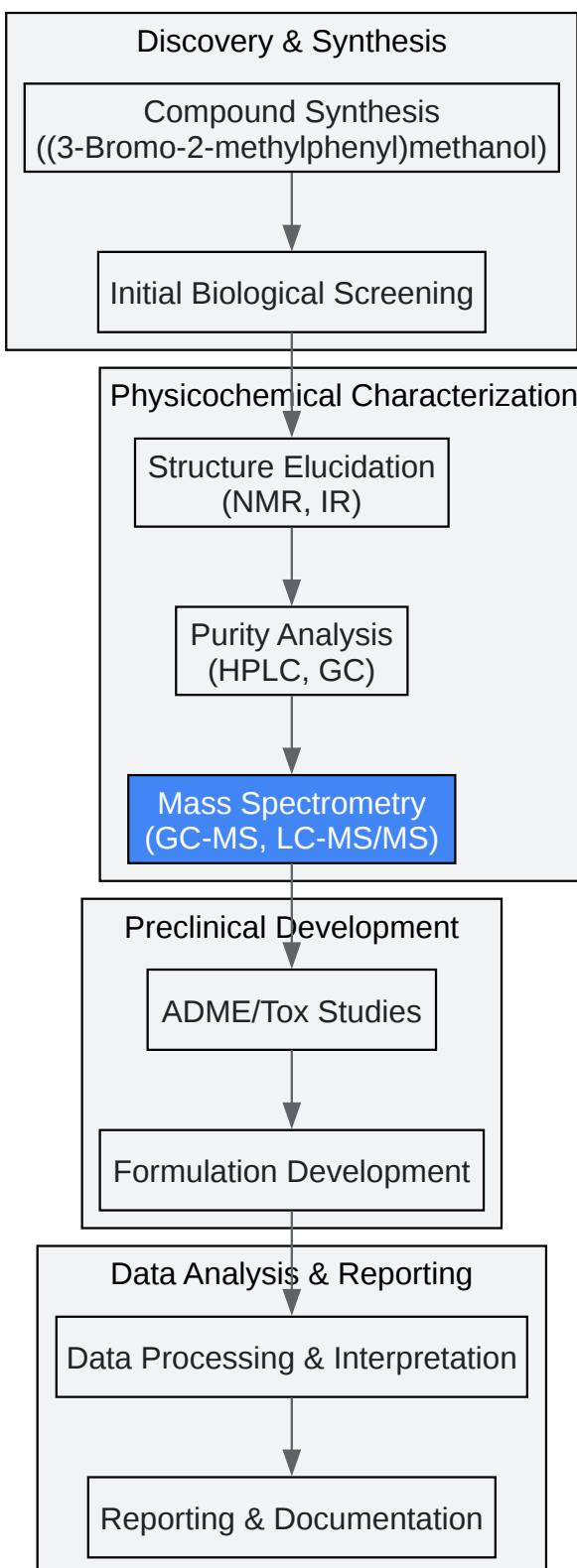
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 1000 amu/s.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a versatile technique for the analysis of a wide range of small molecules and is particularly useful for those that are not amenable to GC-MS.

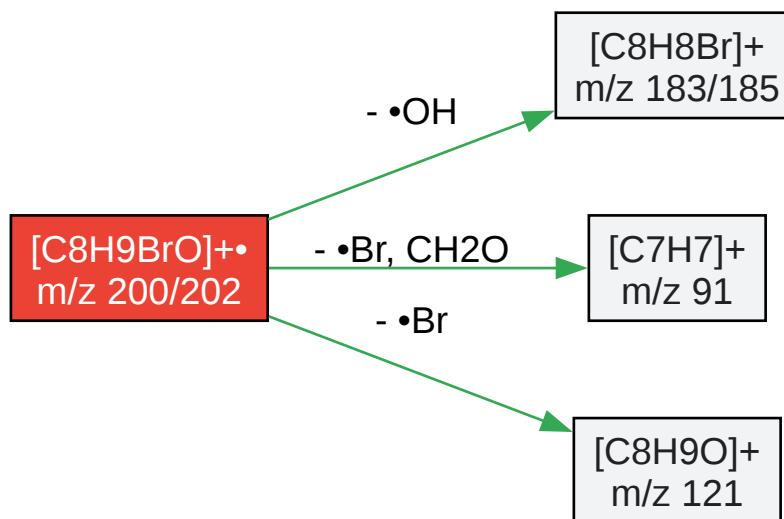
1. Sample Preparation:

- Dissolve 1 mg of **(3-Bromo-2-methylphenyl)methanol** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the sample to a final concentration of 1-10 µg/mL in the initial mobile phase composition.


2. LC-MS Instrumentation and Conditions:

- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass spectrometer.
- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient:
 - 0-1 min: 5% B.
 - 1-10 min: 5% to 95% B.
 - 10-12 min: 95% B.
 - 12-12.1 min: 95% to 5% B.
 - 12.1-15 min: 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 μ L.
- Ion Source: Electrospray Ionization (ESI) in positive and negative ion modes.
- Capillary Voltage: 3500 V.
- Nozzle Voltage: 500 V.
- Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psig.
- Sheath Gas Temperature: 350 °C.
- Sheath Gas Flow: 11 L/min.
- Mass Range: m/z 50-1000.
- Data Acquisition: High-resolution tandem mass spectrometry (MS/MS) can be performed for structural elucidation.


Workflow and Pathway Visualizations

The following diagrams illustrate a typical workflow for the analysis of a small molecule in a drug development context and the predicted fragmentation pathway of **(3-Bromo-2-methylphenyl)methanol**.

[Click to download full resolution via product page](#)

Caption: A typical workflow for small molecule analysis in drug development.

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathway of **(3-Bromo-2-methylphenyl)methanol**.

- To cite this document: BenchChem. [Mass Spectrometry Analysis of (3-Bromo-2-methylphenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1336436#mass-spectrometry-data-for-3-bromo-2-methylphenyl-methanol\]](https://www.benchchem.com/product/b1336436#mass-spectrometry-data-for-3-bromo-2-methylphenyl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com